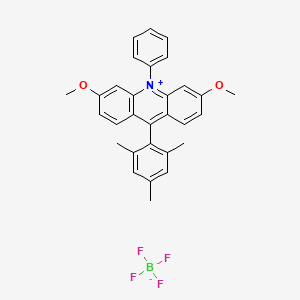
9-Mesityl-3,6-dimethoxy-10-phenylacridin-10-ium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Mesityl-3,6-dimethoxy-10-phenylacridin-10-ium tetrafluoroborate is a compound derived from acridine, a quinoline derivative. This compound is known for its robust chemical stability and is often used as a photocatalyst in various chemical reactions. It is an acridinium-based photocatalyst that serves as an alternative to transition-metal-based photocatalysts due to its higher chemical stability and attenuated redox potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Mesityl-3,6-dimethoxy-10-phenylacridin-10-ium tetrafluoroborate involves the reaction of acridine derivatives with mesityl and phenyl groups under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is monitored closely to maintain the desired reaction conditions and to prevent the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
9-Mesityl-3,6-dimethoxy-10-phenylacridin-10-ium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of a catalyst to ensure high efficiency .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different acridinium derivatives, while substitution reactions can produce a variety of substituted acridinium compounds .
Wissenschaftliche Forschungsanwendungen
9-Mesityl-3,6-dimethoxy-10-phenylacridin-10-ium tetrafluoroborate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 9-Mesityl-3,6-dimethoxy-10-phenylacridin-10-ium tetrafluoroborate involves its role as a photocatalyst. Upon exposure to light, the compound undergoes photoexcitation, leading to the formation of reactive cation radical species. These reactive species can then participate in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific reaction and the substrates used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Mesityl-10-phenylacridinium tetrafluoroborate: Similar in structure but lacks the dimethoxy groups.
9-Mesityl-3,6-di-tert-butyl-10-phenylacridinium tetrafluoroborate: Contains tert-butyl groups instead of methoxy groups.
9-Mesityl-10-methylacridinium tetrafluoroborate: Contains a methyl group instead of methoxy groups.
Uniqueness
The presence of the dimethoxy groups in 9-Mesityl-3,6-dimethoxy-10-phenylacridin-10-ium tetrafluoroborate enhances its photophysical properties, making it a more efficient photocatalyst compared to its analogs. This unique feature allows it to participate in a wider range of photochemical reactions with higher efficiency .
Eigenschaften
Molekularformel |
C30H28BF4NO2 |
|---|---|
Molekulargewicht |
521.4 g/mol |
IUPAC-Name |
3,6-dimethoxy-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate |
InChI |
InChI=1S/C30H28NO2.BF4/c1-19-15-20(2)29(21(3)16-19)30-25-13-11-23(32-4)17-27(25)31(22-9-7-6-8-10-22)28-18-24(33-5)12-14-26(28)30;2-1(3,4)5/h6-18H,1-5H3;/q+1;-1 |
InChI-Schlüssel |
LHDIILHNEHWLCZ-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC(=CC3=[N+](C4=C2C=CC(=C4)OC)C5=CC=CC=C5)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



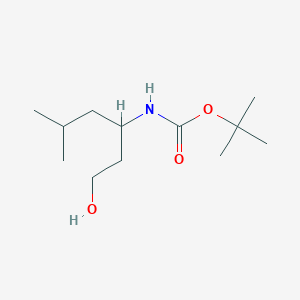

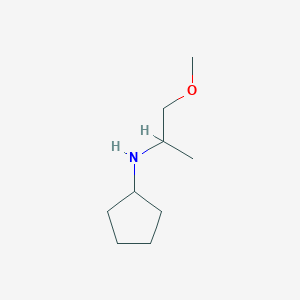
![[5-(2-Aminopurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B15093856.png)
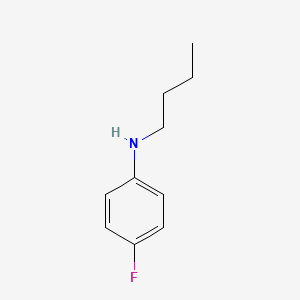
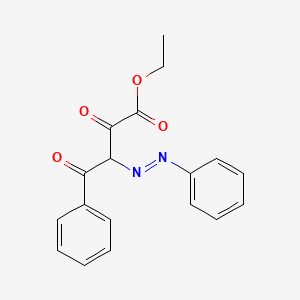
![6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B15093877.png)
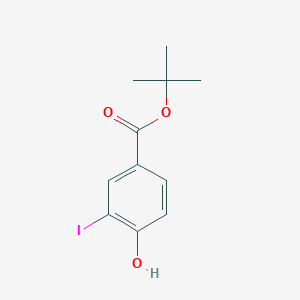
![N-[4-(Amino)butyl]phthalimide](/img/structure/B15093887.png)

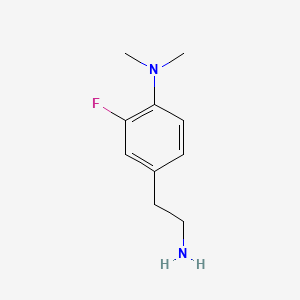
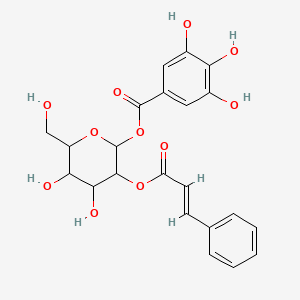
![2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B15093902.png)
